molecular formula C26H26ClN5O2 B2684164 9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-60-2

9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2684164
CAS No.: 877617-60-2
M. Wt: 475.98
InChI Key: MGRAQPWANVTPOS-DHZHZOJOSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and potential reactivity .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the reagents used, and the conditions under which the reactions occur .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s 3D structure, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and potential uses .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Compounds related to the one are synthesized through various chemical pathways, including the reaction of specific precursors under controlled conditions to form complex purine and pyrimidine derivatives. For example, a study detailed the synthesis of new [c,d]-fused purinediones starting from specific methylpyrimidine diones, showcasing the chemical versatility of related compounds (Ondrej imo et al., 1995).

Structural and Molecular Studies

  • Extensive structural and molecular characterization of similar compounds reveals their potential for various applications. Crystal structure analyses and molecular modeling provide insights into their interaction mechanisms at the molecular level. For instance, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have shown how different molecular structures lead to diverse crystal structures, indicating the importance of subtle structural differences (Jorge Trilleras et al., 2009).

Applications in Research

  • The underlying compounds have been explored for their electronic, linear, and nonlinear optical properties, demonstrating their utility in various fields including materials science and pharmacology. For instance, the structural parameters, electronic characteristics, and nonlinear optical exploration of thiopyrimidine derivatives highlight their potential in medicine and nonlinear optics (NLO) fields, underscoring the significant applications of pyrimidine derivatives in scientific research (A. Hussain et al., 2020).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve studying the compound’s effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-17-15-31(21-13-7-12-20(27)18(21)2)25-28-23-22(32(25)16-17)24(33)30(26(34)29(23)3)14-8-11-19-9-5-4-6-10-19/h4-13,17H,14-16H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRAQPWANVTPOS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=C(C(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=C(C(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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